2,6-二甲基哌啶-1-羰基氯

描述

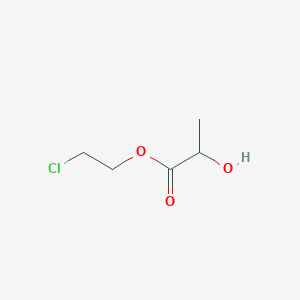

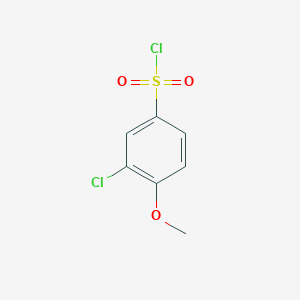

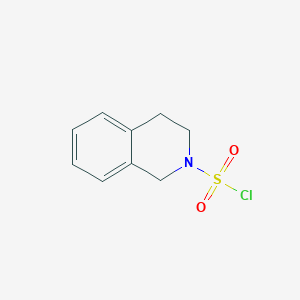

2,6-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 54486-12-3 . Its IUPAC name is 2,6-dimethyl-1-piperidinecarbonyl chloride . The molecular weight of this compound is 175.66 .

Molecular Structure Analysis

The InChI code for 2,6-Dimethylpiperidine-1-carbonyl chloride is 1S/C8H14ClNO/c1-6-4-3-5-7 (2)10 (6)8 (9)11/h6-7H,3-5H2,1-2H3 .科学研究应用

热化学和稳定性

- 稳定性和构象行为:研究了包括 2,6-二甲基哌啶在内的各种甲基哌啶的热化学,以了解它们的稳定性和构象行为。测定了液态和气态中的形成焓,有助于理解甲基对哌啶环稳定性的影响 (Ribeiro da Silva 等人,2006)。

络合和分子间相互作用

- 氢键相互作用:对 2,6-双(酰胺基)吡啶与二吡啶-2-胺和 4,4-二甲基哌啶-2,6-二酮等化合物络合的研究突出了分子间氢键在这些相互作用中的作用。酰基取代基的大小显着影响缔合,展示了结构元素在分子相互作用中的重要性 (Ośmiałowski 等人,2010)。

电催化

- CO2 还原催化:涉及 6,6'-二(3,5-二叔丁基-2-羟基苯)-2,2'-联吡啶衍生物的氯化铁(III)化合物研究证明了其在 CO2 电催化还原为甲酸盐中的能力。该研究有助于理解在催化过程中使用此类配合物,包括 CO2 还原机制 (Nichols 等人,2018)。

有机金属化学

- 过渡金属配位化学:涉及 2,6-二甲基哌啶衍生物的有机金属化学研究,例如与铂的金属化或与钯和金的配位,提供了它们在形成复杂有机金属结构中的作用的见解。这些研究有助于更广泛地了解过渡金属的化学及其潜在应用 (Cave 等人,2000;Pazderski 等人,2010)。

药物化学和药物设计

- **合成药物中间体:N-{2-[(1Z)-1-{[(2,6-二甲基苯基)氨基]羰基}-3-氧代-3-芳基丙-1-烯-1-基)氨基]乙基}-N,N-二甲基-1-氧代乙铵的氯化物合成展示了 2,6-二甲基哌啶衍生物在药物化学中的应用。已经研究了这些化合物的局部麻醉特性,突出了开发新药的潜力 (Чернов 等人,2014)。

材料科学

- 硼化合物和大环化合物:2,6-二甲醇吡啶与芳基硼酸反应生成大环化合物和单体硼化合物,证明了 2,6-二甲基哌啶衍生物在材料科学中的适用性。这项研究有助于了解新材料及其在各个领域的潜在应用 (Vargas 等人,2005)。

催化和化学反应

- 羰基三钌簇中的 CO 光释放:对以氧为中心羰基三钌配合物(包括与 2,6-二甲基吡嗪的配合物)的研究提供了对 CO 光释放机制的见解。这项研究在催化领域至关重要,并有助于开发新的催化过程 (Moreira 等人,2016)。

光物理和颜色化学

- 花青素中物种的复杂多态:对 (E)-6-(二甲基氨基)-4-(4-(二甲基氨基)-2-羟基苯亚甲基)-1,2,3,4-四氢氧杂蒽鎓氯化物等化合物(表现出类似于花青素的复杂多态)的研究证明了 2,6-二甲基哌啶衍生物在理解光物理和颜色化学中的重要性。这项研究有助于天然染料和颜料领域的研究 (Alejo-Armijo 等人,2018)

安全和危害

未来方向

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2,6-Dimethylpiperidine-1-carbonyl chloride, is an important task of modern organic chemistry .

生化分析

Biochemical Properties

2,6-Dimethylpiperidine-1-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other biomolecules. It interacts with enzymes such as proteases and peptidases, facilitating the formation of peptide bonds. The compound can also react with amino acids, forming stable amide linkages. These interactions are crucial for the synthesis of complex biomolecules and have applications in drug development and protein engineering .

Cellular Effects

The effects of 2,6-Dimethylpiperidine-1-carbonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways. For instance, it can alter the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. These modifications can affect cell proliferation, differentiation, and apoptosis, making the compound valuable in studying cellular processes and developing therapeutic agents .

Molecular Mechanism

At the molecular level, 2,6-Dimethylpiperidine-1-carbonyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. This inhibition or activation can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethylpiperidine-1-carbonyl chloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of 2,6-Dimethylpiperidine-1-carbonyl chloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, cellular toxicity, and organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .

Metabolic Pathways

2,6-Dimethylpiperidine-1-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and its applications in metabolic research .

Transport and Distribution

Within cells and tissues, 2,6-Dimethylpiperidine-1-carbonyl chloride is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These transport and distribution properties are important for understanding the compound’s bioavailability and efficacy .

属性

IUPAC Name |

2,6-dimethylpiperidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6-4-3-5-7(2)10(6)8(9)11/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPVMXGJULJMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597807 | |

| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54486-12-3 | |

| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)

![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)